

Application Note: Quantitative Analysis of Barekol in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Barekol

Cat. No.: B1259317

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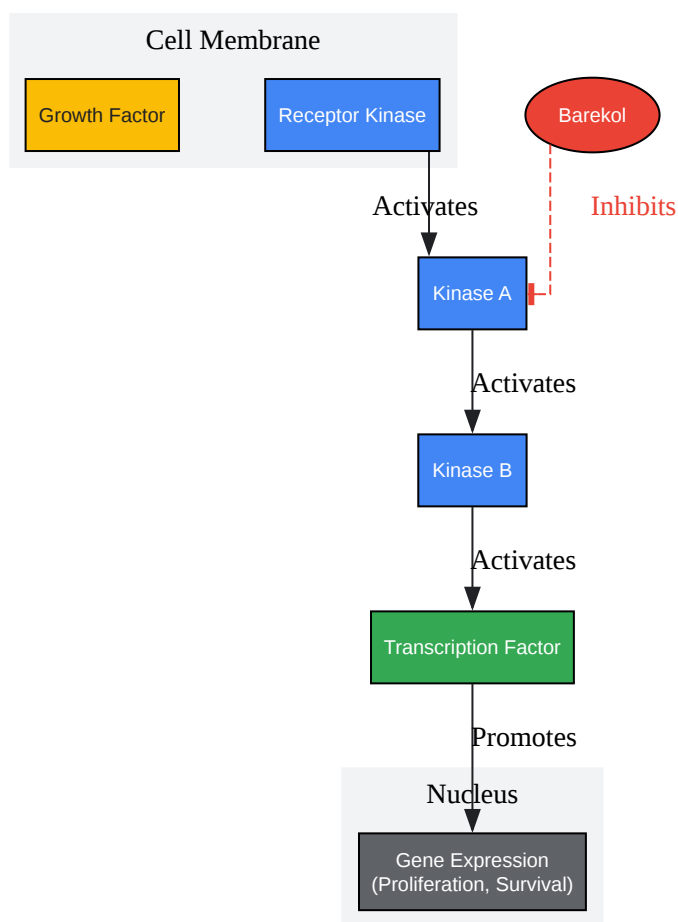
Audience: Researchers, scientists, and drug development professionals.

Introduction

Barekol is a novel small molecule kinase inhibitor under investigation for therapeutic applications. The accurate quantification of **Barekol** in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development.^{[1][2]} This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **Barekol** in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, making it suitable for high-throughput analysis.^{[3][4][5]} The method has been validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation.^{[6][7][8][9][10]}

Hypothetical Signaling Pathway for Barekol

Barekol is designed to target and inhibit a key protein kinase in a signal transduction pathway that is often dysregulated in disease states.^{[11][12][13]} By blocking the kinase's activity, **Barekol** disrupts the downstream signaling cascade that leads to aberrant cell proliferation and survival.^{[11][14]} The diagram below illustrates a representative signaling pathway that could be targeted by a kinase inhibitor like **Barekol**.



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Hypothetical signaling pathway targeted by **Barekol**.

Experimental Protocols

Materials and Reagents

- **Barekol** reference standard (≥99% purity)
- **Barekol-d4** (internal standard, IS)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade

- Ammonium acetate, analytical grade
- Human plasma (K2EDTA)
- Ultrapure water

Stock and Working Solutions Preparation

- Stock Solutions (1 mg/mL): Prepare separate stock solutions of **Barekol** and **Barekol-d4** in methanol.
- Working Solutions: Serially dilute the **Barekol** stock solution with 50:50 ACN/water to prepare working solutions for calibration standards and quality control (QC) samples.
- Internal Standard (IS) Working Solution (100 ng/mL): Dilute the **Barekol-d4** stock solution with ACN.

Sample Preparation (Protein Precipitation)

- Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.
- Add 150 µL of the IS working solution (100 ng/mL in ACN) to each tube. This step combines protein precipitation with the addition of the internal standard.[\[3\]](#)[\[4\]](#)
- Vortex the mixture for 30 seconds to ensure complete protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
- Transfer 100 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.[\[15\]](#)

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatography System: Agilent 1290 Infinity LC or equivalent[\[16\]](#)
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
- Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

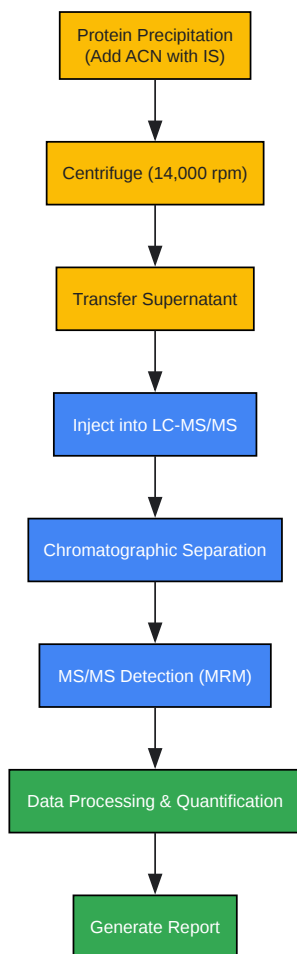
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
 - 0.0-0.5 min: 5% B
 - 0.5-2.5 min: 5% to 95% B
 - 2.5-3.0 min: Hold at 95% B
 - 3.0-3.1 min: 95% to 5% B
 - 3.1-4.0 min: Hold at 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - **Barekol**: m/z 450.2 → 250.1 (Quantifier), 450.2 → 180.3 (Qualifier)
 - **Barekol-d4** (IS): m/z 454.2 → 254.1 (Note: MRM transitions are hypothetical)

Data Presentation and Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following established guidelines.[\[10\]](#)[\[17\]](#)

Workflow Diagram

The diagram below outlines the complete analytical workflow from sample receipt to data analysis.



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Workflow for the quantification of **Barekol** in plasma.

Quantitative Data Summary

The performance of the analytical method is summarized in the tables below.

Table 1: Calibration Curve and Sensitivity

Parameter	Result
Linearity Range	0.50 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.50 ng/mL

| LLOQ Accuracy & Precision | Within $\pm 20\%$ |

Table 2: Intra- and Inter-Day Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-Day Precision (%CV)	Intra-Day Accuracy (%)	Inter-Day Precision (%CV)	Inter-Day Accuracy (%)
LLOQ	0.50	≤ 10.5	95.0 - 108.2	≤ 11.8	96.5 - 106.4
Low QC	1.50	≤ 8.2	98.1 - 105.5	≤ 9.5	99.0 - 104.1
Mid QC	150	≤ 6.5	96.7 - 103.1	≤ 7.8	97.3 - 102.5
High QC	750	≤ 5.8	99.2 - 102.4	≤ 6.9	98.5 - 101.9

Acceptance criteria: Precision (%CV) $\leq 15\%$ ($\leq 20\%$ for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).[\[17\]](#)

Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Extraction Recovery (%)	IS Normalized Matrix Factor
Low QC	1.50	92.5	0.98
High QC	750	95.1	1.03

Acceptance criteria: Recovery should be consistent and reproducible. IS-normalized matrix factor should be between 0.85 and 1.15.

Conclusion

This application note details a simple, rapid, and sensitive LC-MS/MS method for the quantification of **Barekol** in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput environments. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, meeting the criteria set by regulatory guidelines.[\[6\]](#)[\[9\]](#)[\[10\]](#) This validated method is fit for purpose and can

be reliably applied to pharmacokinetic studies in support of the clinical development of **Barekol**.

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